molecular formula C38H47ClN3O4+ B14052023 (2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride

(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride

Cat. No.: B14052023
M. Wt: 645.2 g/mol
InChI Key: DOOTYHJFDNJMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Cyanine5 NHS ester is synthesized through the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis . Industrial production methods involve similar synthetic routes but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

Cyanine5 NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amino groups to form stable amide bonds, which is the basis for its use in labeling biomolecules . Common reagents used in these reactions include DMF or DMSO as solvents, and the reactions are typically carried out at a pH of 8.3-8.5 to optimize the yield . The major product formed from these reactions is the labeled biomolecule with the Cyanine5 dye attached.

Mechanism of Action

The mechanism of action of Cyanine5 NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the Cyanine5 dye. The labeled molecule can then be detected through its fluorescence properties, with excitation and emission maxima at 646 nm and 662 nm, respectively .

Comparison with Similar Compounds

Cyanine5 NHS ester is similar to other NHS esters used for labeling, such as:

Cyanine5 NHS ester is unique due to its intense color and high sensitivity, making it ideal for applications requiring precise and sensitive detection of labeled biomolecules.

Properties

Molecular Formula

C38H47ClN3O4+

Molecular Weight

645.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride

InChI

InChI=1S/C38H46N3O4.ClH/c1-37(2)28-18-13-15-20-30(28)39(5)32(37)22-10-9-11-23-33-38(3,4)29-19-14-16-21-31(29)40(33)27-17-8-6-7-12-24-36(44)45-41-34(42)25-26-35(41)43;/h9-11,13-16,18-23H,6-8,12,17,24-27H2,1-5H3;1H/q+1;

InChI Key

DOOTYHJFDNJMLS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.